molecular formula C23H23NO6S B11510736 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide

Cat. No.: B11510736
M. Wt: 441.5 g/mol
InChI Key: YCYNOMQIVPKMMQ-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with nicotinamide to form an intermediate compound. This intermediate is then subjected to further reactions involving sulfonylation and amidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxybenzonitrile
  • 4-Hydroxy-3-methoxybenzaldehyde
  • 4-Hydroxy-3-methoxybenzoic acid

Uniqueness

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and sulfonyl groups, along with the benzamide moiety, makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2,5-dimethylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C23H23NO6S/c1-14-13-20(24-23(26)16-5-7-17(29-3)8-6-16)15(2)22(21(14)25)31(27,28)19-11-9-18(30-4)10-12-19/h5-13,25H,1-4H3,(H,24,26)

InChI Key

YCYNOMQIVPKMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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